2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
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Overview
Description
2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound features a tert-butyl group and a methyl group attached to a bicyclic azabicyclohexane core, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclohexane Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the azabicyclohexane structure.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via tert-butylation reactions, often using tert-butyl chloride and a strong base.
Methylation: The methyl group is typically introduced through methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The tert-butyl and methyl groups contribute to its binding affinity and specificity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITHEBMIQIDICK-XHNCKOQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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